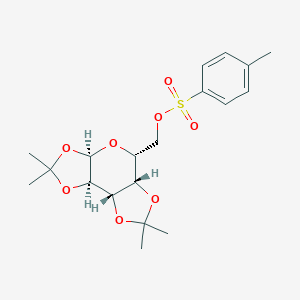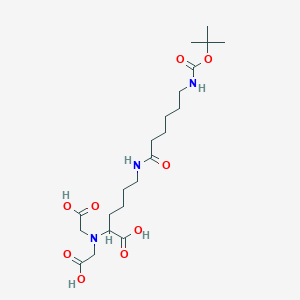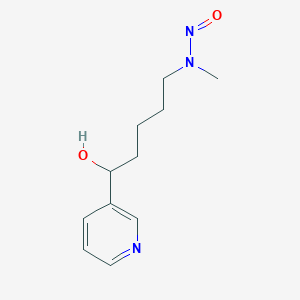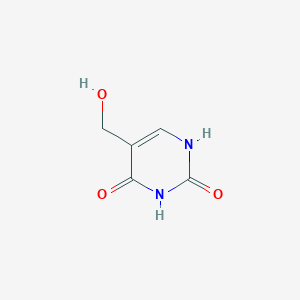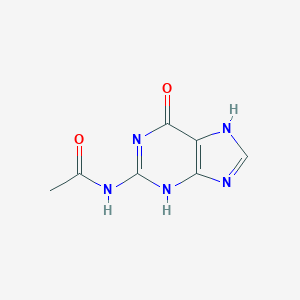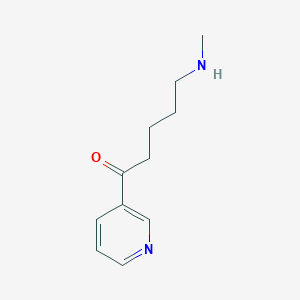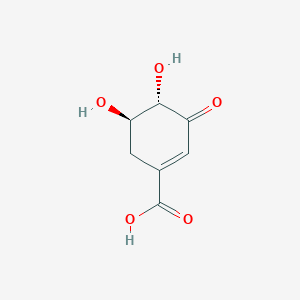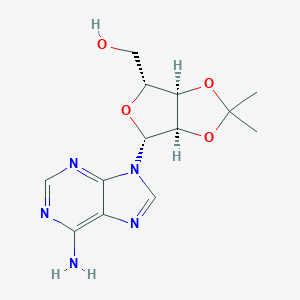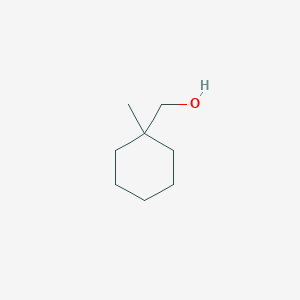
(1-Methylcyclohexyl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of (1-Methylcyclohexyl)methanol and its derivatives often involves Prins-type cyclization reactions , which can be catalyzed by metals such as hafnium triflate. This method allows for the creation of various cyclization products from aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, achieving high yields under optimized conditions (Nakamura et al., 2009).
Molecular Structure Analysis
The molecular structure of (1-Methylcyclohexyl)methanol and its isomers has been extensively studied, especially in the context of chemical spills such as the 2014 Elk River incident. Techniques such as heated purge-and-trap GC/MS have been used to determine the cis- and trans-isomers of (4-methylcyclohexyl)methanol, illustrating the compound's structural complexity and the importance of analytical methods in its characterization (Foreman et al., 2015).
Chemical Reactions and Properties
(1-Methylcyclohexyl)methanol participates in various chemical reactions, demonstrating its versatility as a chemical building block. RuCl3-catalyzed N-methylation of amines and transfer hydrogenation of nitroarenes using methanol highlight its potential as a hydrogen source and C1 synthon in organic synthesis, emphasizing the role of methanol in chemical transformations and its application in the synthesis of pharmaceutical agents (Sarki et al., 2021).
Physical Properties Analysis
Methanol, a key component in the synthesis and reactions of (1-Methylcyclohexyl)methanol, is a colorless liquid with a distinctive smell , considered one of the most useful chemical compounds. It acts as a solvent for many inorganic salts due to its polarity and has a high octane number when used as a fuel. The synthesis of methanol from CO2 and H2 points to its role in reducing CO2 emissions and its utility as an energy carrier for hydrogen storage (Dalena et al., 2018).
Chemical Properties Analysis
The chemical properties of (1-Methylcyclohexyl)methanol can be further elucidated through studies on methanol synthesis via CO2 and CO hydrogenation, showcasing methanol's dual role in producing itself and as a hydrogen donor in homogeneously catalyzed reactions. These processes highlight the efficiency and environmental benefits of using methanol in chemical synthesis, offering insights into the sustainable production of chemicals and fuels (Grabow & Mavrikakis, 2011).
Aplicaciones Científicas De Investigación
-
Methanol as a Fuel
- Field : Environmental Chemistry
- Application Summary : Methanol is considered a potential alternative to fossil fuels due to its simplicity and wide range of products it can generate . It can be produced from biomass, making it a renewable source of energy .
- Methods and Procedures : The production of biomethanol involves gasification of lignocellulosic biomass, which is rich in cellulose and hemicellulose .
- Results and Outcomes : The combustion of biomethanol can reduce nitrogen oxide emissions by up to 80%, carbon dioxide emissions by up to 95%, and eliminates sulphur oxide emission . The use of biomethanol as complementary fuel with diesel, natural gas, and dimethyl ether is beneficial in terms of fuel economy, thermal efficiency, and reduction in greenhouse gas emissions .
-
Methanol Production from Methanotrophs
- Field : Microbiology and Biotechnology
- Application Summary : Methanotrophic microorganisms are being explored as a biological alternative for methanol production . These organisms have inherent metabolic pathways for methanol production via biological methane oxidation or carbon dioxide reduction .
- Methods and Procedures : Methanotrophs can produce methanol using pure methane as a substrate in the presence of MgCl2 and phosphate as MDH inhibitors, and formate as an NADH source .
- Results and Outcomes : Researchers have reported maximum methanol production up to 1.69 g L − 1 (52.9 mM) using this method .
-
Methanol as a Solvent
- Field : Chemistry and Biochemistry
- Application Summary : Methanol is commonly used as a solvent in research laboratories . It can also be used in the production of products like paints, plastics, and explosives .
- Methods and Procedures : Methanol can function as a solvent in the production of streptomycin, vitamins, cholesterol, and hormones .
- Results and Outcomes : The use of methanol as a solvent allows for the efficient extraction and synthesis of various biochemical compounds .
-
Methanol in Fuel Cells
- Field : Energy Technology
- Application Summary : Methanol can be used in fuel cells as a potential renewable alternative to fossil fuels .
- Methods and Procedures : Methanol can be produced from renewable electricity and biomass or CO2 capture . It can then be used in high-temperature polymer electrolyte fuel cells (HT-PEMFCs) via methanol steam reforming .
- Results and Outcomes : By converting CO2 into liquid fuels, the harmful effects of CO2 emissions from existing industries that still rely on fossil fuels are reduced . The methanol can then be used both in the energy sector and the chemical industry, and become an all-around substitute for petroleum .
-
Methanol as a Building Block for Complex Chemical Compounds
- Field : Industrial Chemistry
- Application Summary : Methanol is a promising building block for obtaining more complex chemical compounds .
- Methods and Procedures : Methanol can be produced by converting CO2 and H2, with the further benefit of significantly reducing CO2 emissions in the atmosphere .
- Results and Outcomes : Methanol is used to produce complex chemical compounds such as acetic acid, methyl tertiary butyl ether, dimethyl ether, methylamine, etc .
- Methanol in Portable Devices
- Field : Electronics
- Application Summary : Methanol can be used in fuel cells for portable devices such as laptops or smartphones .
- Methods and Procedures : Methanol is converted into electricity in a direct methanol fuel cell (DMFC) to power electronic devices .
- Results and Outcomes : The use of methanol in DMFCs provides a lightweight, high energy density power source that can be easily recharged with liquid methanol .
Safety And Hazards
“(1-Methylcyclohexyl)methanol” is considered a hazardous substance. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H227 (Combustible liquid) .
Propiedades
IUPAC Name |
(1-methylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBPRIUBEQJUQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363533 | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylcyclohexyl)methanol | |
CAS RN |
14064-13-2 | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methylcyclohexyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




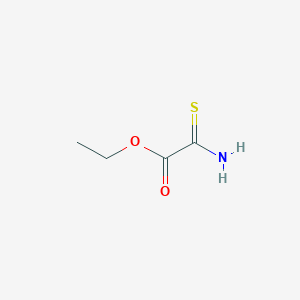
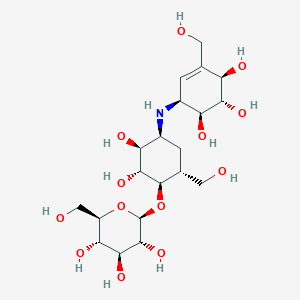
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
